9-Fluoro-2-(4-(2-dimethylaminopropoxy)phenyl)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one fumarate
Description
This compound belongs to the benzo[h]cinnolin-3(2H)-one class, a privileged azaheterocyclic scaffold with demonstrated pharmacological relevance, particularly in cardiovascular and oncological therapeutics . The target molecule features a 9-fluoro substitution and a 4-(2-dimethylaminopropoxy)phenyl group at position 2 of the cinnolinone core, paired with a fumarate counterion. The fluorine atom likely enhances metabolic stability and bioavailability, while the dimethylaminopropoxy side chain may improve lipophilicity and receptor binding. The fumarate salt formulation is commonly employed to enhance aqueous solubility and oral absorption .
Properties
CAS No. |
123575-22-4 |
|---|---|
Molecular Formula |
C27H28FN3O6 |
Molecular Weight |
509.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[4-[2-(dimethylamino)propoxy]phenyl]-9-fluoro-5,6-dihydrobenzo[h]cinnolin-3-one |
InChI |
InChI=1S/C23H24FN3O2.C4H4O4/c1-15(26(2)3)14-29-20-10-8-19(9-11-20)27-22(28)12-17-5-4-16-6-7-18(24)13-21(16)23(17)25-27;5-3(6)1-2-4(7)8/h6-13,15H,4-5,14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
BZPHKELBMUVEBR-WLHGVMLRSA-N |
Isomeric SMILES |
CC(COC1=CC=C(C=C1)N2C(=O)C=C3CCC4=C(C3=N2)C=C(C=C4)F)N(C)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(COC1=CC=C(C=C1)N2C(=O)C=C3CCC4=C(C3=N2)C=C(C=C4)F)N(C)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-2-(4-(2-dimethylaminopropoxy)phenyl)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one fumarate typically involves multi-step organic reactions. The starting materials often include fluorinated aromatic compounds and various amines. The reaction conditions may involve:
Catalysts: Commonly used catalysts include palladium or platinum-based catalysts.
Solvents: Organic solvents such as dichloromethane, ethanol, or dimethyl sulfoxide (DMSO) are frequently used.
Temperature and Pressure: Reactions may be carried out under reflux conditions or at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to understand biochemical pathways and mechanisms.
Medicine
Medicinally, 9-Fluoro-2-(4-(2-dimethylaminopropoxy)phenyl)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one fumarate may exhibit pharmacological activities such as anti-inflammatory, anti-cancer, or antimicrobial properties. It could be a candidate for drug development and therapeutic applications.
Industry
In the industrial sector, this compound might be used in the development of new materials, coatings, or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Modifications
The benzo[h]cinnolin-3(2H)-one scaffold is structurally distinct from related heterocycles such as quinazolines or thienocinnolinones, which exhibit divergent biological targets. Key analogs and their properties are summarized below:
Table 1: Comparative Analysis of Target Compound and Analogs
Pharmacological Activity and Mechanism
- Target Compound vs. Lead Compound (Pinna et al., 1996): The lead compound (8-acetylamino-substituted) demonstrated dose-dependent antihypertensive and antiplatelet activity in rodent models, with ED₅₀ values of 10–25 mg/kg . The target compound’s 9-fluoro and 4-(2-dimethylaminopropoxy)phenyl substituents may enhance receptor affinity (e.g., α-adrenergic or serotonin receptors) and pharmacokinetic profiles compared to the acetylated lead.
- Thienocinnolinones (Pinna et al., 2000): Thieno-fused analogs exhibited matrix metalloproteinase (MMP) inhibitory activity (IC₅₀: 0.1–5 μM), suggesting divergent therapeutic applications compared to benzo[h]cinnolinones . The dimethylaminopropoxy group in the target compound could confer selectivity for cardiovascular targets over MMPs.
Fumarate Salts (e.g., LY334370): LY334370, a 5-HT1F agonist, utilizes a fumarate salt to improve solubility (>10 mg/mL in water) and oral bioavailability (>60% in preclinical models) . This supports the rationale for the target compound’s fumarate formulation.
Biological Activity
The compound 9-Fluoro-2-(4-(2-dimethylaminopropoxy)phenyl)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one fumarate is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound includes:
- A fluoro substituent at position 9.
- A dimethylaminopropoxy group attached to a phenyl ring.
- A benzo(h)cinnolinone core structure.
This unique combination of functional groups contributes to its biological activity.
Research indicates that the compound may exert its effects through multiple pathways:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signal Transduction Pathways : The compound could influence pathways related to apoptosis and cell cycle regulation.
Biological Activity Data
A summary of key findings regarding the biological activity of the compound is presented in the following table:
Case Studies
Several case studies have highlighted the efficacy of this compound in experimental settings:
- Antitumor Efficacy in Xenograft Models : In a study involving SKM-1 xenografts, treatment with the compound resulted in significant tumor reduction compared to control groups. The mechanism was linked to increased levels of acetylated histones, indicating enhanced transcriptional activation of tumor suppressor genes .
- Selective HDAC Inhibition : A series of experiments demonstrated that the compound selectively inhibits class I HDAC isoforms, leading to cell cycle arrest in cancer cells. This selectivity is crucial for minimizing side effects associated with broader HDAC inhibitors .
- Pharmacokinetics and Safety Profile : The compound exhibited a favorable pharmacokinetic profile with low toxicity in animal models. Importantly, it showed minimal inhibition on the hERG channel, suggesting a lower risk for cardiac side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
